[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide
CAS No.: 933782-32-2
Cat. No.: VC8324121
Molecular Formula: C27H22N2O2S
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide - 933782-32-2](/images/structure/VC8324121.png)
Specification
CAS No. | 933782-32-2 |
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Molecular Formula | C27H22N2O2S |
Molecular Weight | 438.5 g/mol |
IUPAC Name | N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-4-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C27H22N2O2S/c1-18-10-14-21(15-11-18)32(30,31)29-25-17-13-20-7-3-5-9-23(20)27(25)26-22-8-4-2-6-19(22)12-16-24(26)28/h2-17,29H,28H2,1H3 |
Standard InChI Key | QVXFDVMJNPTVRL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N |
Introduction
Chemical Identity and Structural Features
The molecular structure of [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide comprises a binaphthyl scaffold with axial chirality originating from the restricted rotation around the naphthalene-naphthalene bond. The (S)-configuration at the amino group ensures enantiomeric purity, while the 4-methylbenzenesulfonamide substituent introduces steric and electronic modulation . Key identifiers include:
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CAS Numbers: 933782-32-2 (S-enantiomer) , 512170-32-0 (R-enantiomer)
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Molecular Formula: C₂₇H₂₂N₂O₂S
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SMILES: Nc1c(c4c(cc1)cccc4)c2c3c(ccc2O)cccc3.S(=O)(=O)c4ccc(C)cc4
The compound’s chirality is critical for its function in asymmetric reactions, as the spatial arrangement of functional groups dictates substrate binding and stereochemical outcomes .
Synthesis and Enantioselective Preparation
The synthesis of [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide leverages organocatalytic methods to achieve high enantiomeric excess (ee). A landmark approach reported by Lu et al. involves the atroposelective N-alkylation of sulfonamides using chiral amine catalysts .
Catalytic N-Alkylation Methodology
In this process, the parent (S)-NOBIN reacts with 4-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide derivative. The reaction is catalyzed by cinchona alkaloid-derived catalysts, such as (DHQ)₂PHAL, which induce axial chirality through non-covalent interactions . Key parameters include:
Parameter | Value | Source |
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Catalyst Loading | 10–20 mol% | |
Reaction Temperature | 24°C | |
Enantiomeric Excess | ≥98% ee | |
Yield | 80–95% |
The kinetic resolution of racemic mixtures further enhances enantiopurity, with the undesired enantiomer undergoing preferential reaction, leaving the target (S)-enantiomer unreacted . Catalyst recycling via simple extraction maintains cost efficiency, with recovered catalysts retaining >90% activity .
Physical and Chemical Properties
[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide exhibits distinct physicochemical characteristics critical for its handling and application:
Solubility and Stability
The compound is sparingly soluble in aqueous solutions but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability data recommend storage at 2–8°C under inert atmospheres to prevent decomposition .
Property | Value | Source |
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Solubility in DMSO | 10 mM | |
Storage Temperature | 2–8°C (short-term); -20°C (long-term) | |
Optical Purity | ≥98% ee |
Spectroscopic Data
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¹H NMR: Distinct signals for binaphthyl protons (δ 6.8–8.2 ppm) and sulfonamide methyl group (δ 2.4 ppm)
Applications in Asymmetric Catalysis and Drug Discovery
Role in Enantioselective Synthesis
The compound serves as a chiral ligand in asymmetric catalysis, particularly in phase-transfer catalysis (PTC) for synthesizing α-alkyl amino acids . Its sulfonamide group enhances ligand-metal coordination, facilitating high enantioselectivity in C–C bond-forming reactions . For example, in the alkylation of glycine derivatives, enantioselectivities exceeding 90% ee have been achieved .
Pharmaceutical Relevance
Axially chiral sulfonamides are emerging as scaffolds in drug discovery due to their rigidity and ability to interact with biological targets stereoselectively . [(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide has been evaluated in:
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Kinase inhibition studies: The binaphthyl system mimics ATP-binding sites, showing potential in cancer therapy .
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Antiviral agents: Structural analogs inhibit viral proteases via stereospecific binding .
Comparative Analysis with Related Compounds
The (S)-enantiomer demonstrates superior catalytic performance compared to its (R)-counterpart and simpler binaphthylamines. A comparative study reveals:
Parameter | (S)-Enantiomer | (R)-Enantiomer |
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Catalytic Activity | High | Moderate |
Solubility | Moderate | Low |
Synthetic Accessibility | Challenging | Moderate |
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